Mebeverine

描述

属性

IUPAC Name |

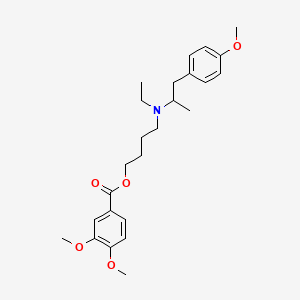

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVKHNNGDFVQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2753-45-9 (hydrochloride) | |

| Record name | Mebeverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023238 | |

| Record name | Mebeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3625-06-7 | |

| Record name | (±)-Mebeverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebeverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebeverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebeverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBEVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Original Patent Synthesis (1965)

The first synthesis, disclosed in GB1009082A2, utilized veratric acid (3,4-dimethoxybenzoic acid) as the starting material. Sodium veratrate was reacted with 1,4-dibromobutane at 150°C to form 4-bromobutyl veratrate, followed by reductive amination of 4-methoxyphenylacetone with ethylamine using platinum/carbon (Pt/C) under hydrogen pressure. The final quaternization step between intermediates yielded this compound hydrochloride with 34% overall yield. Key limitations included:

Nandini et al. Method (2010s)

This approach modified the esterification step by substituting 1,4-dibromobutane with 4-bromobutyl acetate. Reductive amination employed sodium borohydride instead of hydrogenation, but introduced 6–10% alcohol impurities. While yield improved to 46%, the method required:

- Multi-step hydrolysis and esterification

- Acidic conditions (p-toluenesulfonic acid) at 100–110°C

- Complex purification to remove byproducts.

Improved Synthesis Method

Reaction Pathway and Optimization

The current optimized route (Scheme 1) involves three stages:

Stage 1: Synthesis of 4-bromobutyl 3,4-dimethoxybenzoate (4)

Veratric acid (2) reacts with 4-bromobutanol via acid-catalyzed esterification:

$$ \text{C}9\text{H}{10}\text{O}4 + \text{C}4\text{H}9\text{BrO} \xrightarrow{\text{p-TsOH, toluene}} \text{C}{13}\text{H}{17}\text{BrO}5 + \text{H}_2\text{O} $$

Key parameters:

- Solvent : Toluene enables azeotropic water removal

- Catalyst : p-Toluenesulfonic acid (0.5 eq) minimizes side reactions

- Temperature : 105–110°C for 8 hours.

Stage 2: Reductive amination of 4-methoxyphenylacetone (5)

Ethylamine reacts with ketone (5) using Raney nickel (Ni) catalyst:

$$ \text{C}{10}\text{H}{12}\text{O}2 + \text{C}2\text{H}7\text{N} \xrightarrow{\text{Raney Ni, H}2} \text{C}{12}\text{H}{19}\text{NO}_2 $$

Advantages over Pt/C:

- Cost : Raney Ni is 80% cheaper than Pt/C

- Safety : Mild hydrogen pressure (2–3 bar)

- Purity : Reduces alcohol impurities to <1%.

Stage 3: Quaternization and salt formation

Intermediate (4) reacts with amine (6) in acetone, followed by HCl salt formation:

$$ \text{C}{13}\text{H}{17}\text{BrO}5 + \text{C}{12}\text{H}{19}\text{NO}2 \xrightarrow{\text{acetone}} \text{C}{25}\text{H}{35}\text{NO}_7\cdot\text{HCl} $$

Key Process Enhancements

Process Optimization and Comparative Analysis

Esterification Step Optimization

Varying 1,4-dibromobutane equivalents significantly impacts dimer formation (Table 1):

Table 1 : Effect of 1,4-Dibromobutane Stoichiometry on Esterification

| Equivalents | Temperature (°C) | Dimer Impurity (%) | Yield (%) |

|---|---|---|---|

| 3.0 | 150 | 25 | 40 |

| 6.0 | 150 | 10 | 60 |

| 10.0 | 150 | 5 | 65 |

The improved method substitutes 1,4-dibromobutane with 4-bromobutanol, reducing dimerization to <0.5% through:

Reductive Amination Conditions

Comparative catalyst study (n=5 batches):

| Catalyst | H₂ Pressure (bar) | Reaction Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Pt/C | 5–7 | 12–14 | 92.4 | 68 |

| Raney Ni | 2–3 | 8–10 | 99.1 | 85 |

Raney Ni’s mesoporous structure (10–50 nm pores) enhances substrate adsorption, enabling complete conversion at lower pressures.

Characterization of Synthetic Intermediates

Intermediate 4: 4-Bromobutyl 3,4-Dimethoxybenzoate

Intermediate 6: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

Pharmaceutical Formulation Techniques

化学反应分析

反应类型

美贝维林会发生几种类型的化学反应,包括:

氧化: 美贝维林可以被氧化,形成各种代谢产物。

还原: 还原反应可以改变分子内的官能团。

取代: 取代反应可以在芳香环或酯基上发生.

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用锂铝氢化物等还原剂。

取代: 溴或氯等卤化剂可用于取代反应.

主要产品

科学研究应用

Irritable Bowel Syndrome (IBS)

Mebeverine is widely recognized for its role in managing IBS symptoms. A systematic review encompassing multiple clinical trials indicates that this compound effectively reduces abdominal pain and improves overall patient satisfaction compared to placebo. The relative risk for clinical improvement was reported as 1.13, suggesting a modest but clinically relevant benefit .

Efficacy in Adults

- Study Findings : In a meta-analysis involving eight randomized trials with a total of 555 patients, this compound demonstrated a statistically significant improvement in abdominal pain relief and global symptom assessment compared to placebo .

- Dosage : Both 135 mg and 200 mg doses were found effective, with no significant difference in efficacy between them .

Pediatric Functional Abdominal Pain

Recent studies have explored the use of this compound in children suffering from functional abdominal pain (FAP). A randomized controlled trial involving 115 children indicated that while this compound showed some efficacy, the results were not statistically significant when compared to placebo .

Key Findings:

- Response Rate : The treatment response rate was higher in the this compound group (54.5%) compared to placebo (39.5%) after four weeks, but this did not reach statistical significance (p = 0.117) .

Other Gastrointestinal Disorders

This compound has also been investigated for its potential benefits in various gastrointestinal conditions beyond IBS:

- Functional Dyspepsia : Some studies suggest that this compound may alleviate symptoms associated with functional dyspepsia, although more research is needed to establish its efficacy definitively.

- Post-operative Gastrointestinal Dysfunction : Preliminary evidence indicates that this compound may help manage gastrointestinal motility issues following surgical procedures.

Comparative Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound compared to placebo:

| Study Type | Sample Size | This compound Dose | Improvement Rate (this compound) | Improvement Rate (Placebo) | Statistical Significance |

|---|---|---|---|---|---|

| Adult IBS Meta-analysis | 555 | 135/200 mg | 63% | 38% | Not significant |

| Pediatric Functional Abdominal Pain | 115 | 135 mg | 54.5% | 39.5% | Not significant |

Safety and Tolerability

This compound is generally well-tolerated with a low incidence of side effects. Commonly reported adverse effects include mild gastrointestinal disturbances, but serious complications are rare . Its safety profile makes it suitable for long-term use in managing chronic gastrointestinal conditions.

Case Studies and Clinical Experiences

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study A : A patient with chronic IBS experienced significant symptom relief after initiating treatment with this compound, reporting improved quality of life over six months.

- Case Study B : A pediatric patient diagnosed with FAP showed notable improvement after four weeks of treatment with this compound, although follow-up indicated variability in response.

作用机制

美贝维林通过直接作用于胃肠道平滑肌发挥作用。虽然确切的机制尚未完全明了,但据信它涉及多种途径:

离子通道调节: 美贝维林可能降低离子通道的通透性,从而导致肌肉松弛。

去甲肾上腺素再摄取抑制: 它可能阻断去甲肾上腺素的再摄取,增强其肌肉松弛作用。

局部麻醉作用: 美贝维林可能对肠道肌肉具有局部麻醉作用。

毒蕈碱受体相互作用: 它可能与毒蕈碱受体微弱地相互作用,有助于其抗痉挛作用

相似化合物的比较

Comparison with Similar Compounds

Pharmacological Activity

Mebeverine derivatives and structurally related compounds have been synthesized to enhance spasmolytic and anti-inflammatory effects while minimizing side effects. Key comparisons include:

- Novel Derivatives: Compounds 3, 4a–d exhibit SM relaxation comparable to this compound but avoid neurotransmitter interference (e.g., acetylcholine), preserving Ca²⁺ signaling pathways .

- NSAIDs : Diclofenac outperforms this compound in anti-inflammatory activity (IC50: 1.02 vs. 0.91 mg/mL) but poses higher gastrointestinal toxicity risks .

Clinical Efficacy vs. Placebo

- 45.5%, p=0.46) but was influenced by labeling bias (50.4% efficacy in labeled groups vs. 36.3% in blinded groups) .

- Adults : A systematic review found a 25% higher abdominal pain improvement vs. placebo (53% vs. 27.5%), though heterogeneity in study quality limits generalizability .

- Controlled-Release Formulations : this compound 200 mg CR failed to surpass placebo in IBS-D patients, aligning with meta-analyses questioning its efficacy .

Pharmacokinetic Profile

- Instability : this compound undergoes rapid hydrolysis, with negligible parent drug detected post-administration. Its metabolites (this compound acid, veratric acid) dominate systemic circulation .

生物活性

Mebeverine is a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, efficacy in clinical settings, and recent research findings.

This compound acts as a smooth muscle relaxant, targeting the gastrointestinal tract. Its primary mechanism involves inhibition of calcium influx into smooth muscle cells, thereby reducing muscle contractions. This action is believed to alleviate symptoms associated with spastic conditions of the gastrointestinal tract, such as abdominal pain and discomfort.

Efficacy in Clinical Trials

Numerous clinical studies have evaluated the efficacy of this compound in treating IBS and related conditions. A systematic review and meta-analysis encompassing multiple randomized controlled trials provide insights into its effectiveness:

While this compound has shown some efficacy in symptom relief, results indicate that its effectiveness may not always be statistically significant compared to placebo, particularly in adult populations.

Case Studies

A notable case study analyzed this compound's impact on IBS patients, highlighting its safety profile and tolerability. The study concluded that while this compound is generally well-tolerated, its clinical benefits might be influenced by high placebo response rates commonly seen in IBS treatments .

Recent Research Findings

Recent investigations have focused on the development of novel derivatives of this compound with enhanced biological activity. A study highlighted several this compound precursors demonstrating promising spasmolytic effects through in silico and in vitro evaluations:

- 3-Methyl-1-phenylbutan-2-amine : Identified as a leading compound due to its significant modulation of bioelectrical activity and lack of cytotoxicity against human cell lines .

These findings suggest potential pathways for improving treatment options for IBS through modified this compound compounds.

常见问题

Q. What are the standard analytical techniques for characterizing Mebeverine’s structural and pharmacokinetic properties in preclinical studies?

To ensure accurate characterization, researchers should employ a combination of mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) . For structural validation, MS spectra (e.g., m/z peaks corresponding to this compound’s molecular ion at 429.5) and fragmentation patterns should align with reference standards . Pharmacokinetic studies require LC-MS calibration curves (e.g., y = 1463x + 31.7 for (-)-Mebeverine, R² = 0.999) to quantify plasma concentrations within 0–80 ng/mL ranges. Ensure purity validation via HPLC (>98% by COA) and cross-reference with synthetic intermediates’ spectral data .

Q. How should researchers design in vivo studies to assess this compound’s spasmolytic efficacy while minimizing confounding variables?

Adopt a randomized, crossover design with placebo controls. Standardize animal models (e.g., guinea pig ileum assays) to measure smooth muscle relaxation. Control variables such as diet, circadian rhythm, and baseline motility. Use dose-response curves to calculate EC50 values and compare with positive controls (e.g., papaverine). Include tissue-specific bioanalytical methods (LC-MS) to confirm this compound’s localized concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s enantiomer-specific activity?

Contradictions often arise from differences in metabolic pathways or tissue-specific uptake. To address this:

- Isolate enantiomers via chiral chromatography and test their activity in both isolated tissue models (e.g., rat colon) and systemic administration.

- Compare pharmacokinetic profiles (e.g., AUC, Cmax) using LC-MS calibration curves for each enantiomer .

- Evaluate hepatic metabolism using microsomal assays to identify enantiomer-specific degradation pathways .

Q. What methodological frameworks are recommended for studying this compound’s synergistic effects with other antispasmodics?

Use isobolographic analysis to quantify synergism. Design experiments with fixed-ratio combinations (e.g., this compound + Simethicone) and calculate combination indices (CI). Validate synergy via:

- Ex vivo models : Measure intestinal transit time in rodents.

- Mechanistic studies : Assess calcium channel blockade (patch-clamp) and phosphodiesterase inhibition (cAMP assays).

- Statistical rigor: Apply the Chou-Talalay method to distinguish additive vs. synergistic effects .

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives with consistent purity?

Follow Good Laboratory Practice (GLP) guidelines:

- Document synthetic protocols in detail, including solvent ratios, reaction times, and purification steps (e.g., recrystallization solvents).

- Characterize derivatives using 1H/13C NMR, FTIR, and elemental analysis to confirm identity.

- Publish raw spectral data and chromatograms in supplementary materials to enable replication .

Methodological Considerations for Data Analysis

Q. How should researchers validate novel this compound formulations against existing pharmacopeial standards?

Adopt a comparative dissolution study using USP apparatus (e.g., paddle method) with simulated gastrointestinal fluids. Measure dissolution efficiency (DE%) and similarity factors (f2 > 50). Cross-validate with accelerated stability testing (40°C/75% RH for 6 months) to assess degradation products via LC-MS .

Q. What statistical approaches are suitable for analyzing contradictory results in this compound’s dose-dependent adverse effects?

Apply Bayesian meta-analysis to reconcile heterogeneous datasets. Pool results from preclinical/clinical studies, adjusting for covariates (e.g., species differences, comorbidities). Use funnel plots to detect publication bias and sensitivity analyses to identify outlier studies .

Ethical and Reproducibility Standards

Q. What ethical approvals are required for clinical trials involving this compound in pediatric populations?

Secure Institutional Review Board (IRB) approval with protocols addressing:

- Informed consent/assent processes for minors.

- Risk mitigation for off-label use (e.g., dose extrapolation from adult studies).

- Data anonymization in publications, per GDPR/HIPAA guidelines .

Q. How can researchers ensure transparency in reporting negative results from this compound trials?

Adhere to CONSORT guidelines for clinical trials and ARRIVE guidelines for preclinical studies. Publish negative data in repositories like ClinicalTrials.gov or Zenodo, including raw datasets and analysis scripts. Highlight methodological rigor to distinguish true negatives from flawed designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。